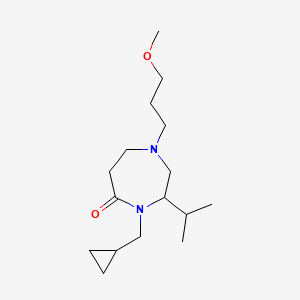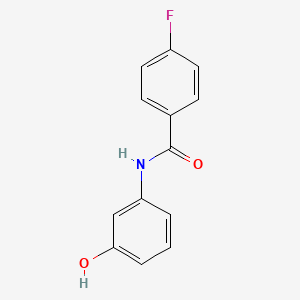
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one, commonly known as CPMD, is a diazepine derivative that has gained attention in the scientific community due to its potential pharmacological properties. CPMD is a highly potent and selective agonist for the α2β3γ2L subtype of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. CPMD has been found to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders, insomnia, and epilepsy.
作用機序
CPMD acts as a positive allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effect of GABAergic neurotransmission. CPMD selectively binds to the α2β3γ2L subtype of GABAA receptor, which is highly expressed in the brain regions involved in anxiety, sleep, and seizure control.
Biochemical and Physiological Effects:
CPMD has been found to induce dose-dependent anxiolytic and sedative effects in animal models, without causing motor impairment or cognitive deficits. CPMD also exhibits anticonvulsant properties, reducing the severity and duration of seizures in animal models. CPMD has been shown to enhance the activity of GABAergic neurotransmission, leading to increased inhibition of neuronal activity and reduced excitability.
実験室実験の利点と制限
CPMD is a highly potent and selective agonist for the α2β3γ2L subtype of GABAA receptor, making it a valuable tool for investigating the role of this receptor subtype in anxiety, sleep, and epilepsy. However, CPMD has a short half-life and is rapidly metabolized in vivo, which may limit its usefulness in long-term studies. In addition, CPMD has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet established.
将来の方向性
Further research is needed to fully understand the pharmacological properties of CPMD and its potential therapeutic applications. Future studies could investigate the effects of CPMD on other GABAA receptor subtypes and on other neurotransmitter systems involved in anxiety, sleep, and seizure control. In addition, studies could explore the safety and efficacy of CPMD in humans, and the potential for developing CPMD-based drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of CPMD involves several steps, including the reaction of 3-isopropyl-1-(3-methoxypropyl)-1,4-diazepin-2-one with cyclopropylmethyl bromide in the presence of a base, followed by purification and isolation of the product. The yield of CPMD can be improved by optimizing the reaction conditions and using alternative reagents and catalysts.
科学的研究の応用
CPMD has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. In animal models, CPMD has been shown to exhibit anxiolytic effects comparable to those of benzodiazepines, but with fewer side effects and less risk of dependence and tolerance. CPMD has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, CPMD has been shown to enhance the activity of GABAergic neurotransmission, which is impaired in several neurological and psychiatric disorders.
特性
IUPAC Name |
4-(cyclopropylmethyl)-1-(3-methoxypropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13(2)15-12-17(8-4-10-20-3)9-7-16(19)18(15)11-14-5-6-14/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBLKMDLIIDDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)

![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)
![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)